molecular formula C19H25N3O6 B2790052 Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate CAS No. 857494-13-4

Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate

Cat. No. B2790052
CAS RN: 857494-13-4
M. Wt: 391.424
InChI Key: SDTXVLDMCFRWBG-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate, also known as EDP-420, is a novel compound that has garnered attention in the scientific community due to its potential therapeutic applications. EDP-420 belongs to a class of compounds called azolidinones, which have shown promising results in various disease models.

Scientific Research Applications

Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate has been studied for its potential therapeutic applications in various disease models. It has shown promising results in treating neuropathic pain, anxiety, depression, and inflammation. Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate has also been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate has been shown to have several biochemical and physiological effects. In animal studies, Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate has been shown to reduce pain and inflammation, increase locomotor activity, and improve cognitive function. Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate in lab experiments is that it has a high degree of selectivity for its target receptors, which reduces the risk of off-target effects. However, Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. Additionally, the synthesis of Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a multi-step process that requires expertise in organic chemistry, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate has been shown to have neuroprotective effects in animal models, which suggests that it may have potential as a therapeutic agent for these diseases. Another area of interest is its potential as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate and its potential therapeutic applications.

Synthesis Methods

The synthesis of Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 1-(2,4-dimethoxyphenyl)-2-ethoxycarbonyl-1,3-butadiene. This intermediate is then reacted with piperazine and phosgene to form Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate. The synthesis of Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a multi-step process that requires expertise in organic chemistry.

properties

IUPAC Name

ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6/c1-4-28-19(25)21-9-7-20(8-10-21)15-12-17(23)22(18(15)24)14-6-5-13(26-2)11-16(14)27-3/h5-6,11,15H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTXVLDMCFRWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate

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